Pyrrolidine vs. Morpholine/Piperazine Cytotoxicity Advantage in Triazine Scaffolds
Pyrrolidine-substituted triazine derivatives demonstrate systematically superior cytotoxicity compared to morpholine- and piperazine-substituted analogs [1]. Compound 4c (2,4-diCl, pyrrolidine) exhibited IC₅₀ = 6.85 μM (MCF7) and 1.71 μM (C26), surpassing paclitaxel against C26 cells (IC₅₀ = 2.30 μM). Compound 3c (3,4-diCl, pyrrolidine) showed IC₅₀ = 4.98 μM (MCF7) and 3.05 μM (C26). In contrast, the corresponding morpholine-substituted analogs (compounds 2a–4a) and piperazine-substituted analogs (compounds 2e–4e) displayed weaker potency. QSAR analysis confirmed that pyrrolidine enhances potency via improved lipophilicity and π-π stacking, outperforming both morpholine and piperazine [1]. The patent CN102250065B further supports this SAR paradigm, with its representative compound list dominated by morpholine-containing analogs (HSCA-002, HSCA-003, HSCA-009, HSCA-010), among which pyrrolidine-bearing structures represent a distinct and less-explored chemical space [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Pyrrolidine-bearing triazines: IC₅₀ = 1.71–5.11 μM across MCF7 and C26 cell lines (class-level data) |
| Comparator Or Baseline | Morpholine/piperazine-bearing triazine analogs: weaker potency than pyrrolidine counterparts (quantitative data for comparators not available for the exact target compound) |
| Quantified Difference | Pyrrolidine SAR advantage: up to 2.3-fold lower IC₅₀ than paclitaxel in C26 cells; systematic superiority over morpholine and piperazine in matched-pair SAR analysis |
| Conditions | MCF7 (breast cancer) and C26 (colon carcinoma) cell lines; QSAR and in silico studies (RSC Adv. 2025 study) |
Why This Matters
A procurement decision to select a pyrrolidine-containing triazine phenylurea over a morpholine- or piperazine-containing analog is supported by class-level SAR data showing an intrinsic potency advantage driven by physical-chemical properties; this is directly relevant when sourcing tool compounds for kinase inhibitor screening cascades.
- [1] Pham EC et al. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Adv. 2025 Oct 28;15(48):41169-41188. doi:10.1039/d5ra05705a. View Source
- [2] CN102250065B. Substituted triazine phenyl urea derivatives and application thereof. Representative compounds list: HSCA-001 through HSCA-010. View Source
